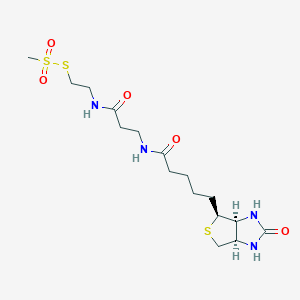
3-Thionitrosopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thionitrosopyridine is a heterocyclic compound containing a pyridine ring substituted with a thioxoamino group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thionitrosopyridine typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another approach involves the cyclization of 3-aminopyridine with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Thionitrosopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the thioxoamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Thionitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-Thionitrosopyridine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Thionitrosopyridine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Similar in structure but with a fused pyrimidine ring.
Thieno[3,4-b]pyridine: Another related compound with a different ring fusion pattern.
2-Thioxopyridine-3-carbonitrile: Contains a thioxo group but with a nitrile substituent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thioxoamino group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
157736-86-2 |
|---|---|
Formule moléculaire |
C5H4N2S |
Poids moléculaire |
124.161 |
Nom IUPAC |
3-thionitrosopyridine |
InChI |
InChI=1S/C5H4N2S/c8-7-5-2-1-3-6-4-5/h1-4H |
Clé InChI |
FERAYYUQQNXMSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N=S |
Synonymes |
Pyridine, 3-(thionitroso)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)


![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)



